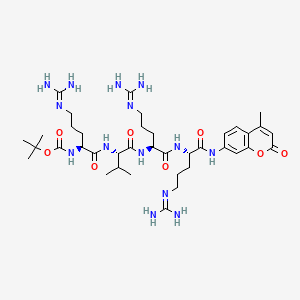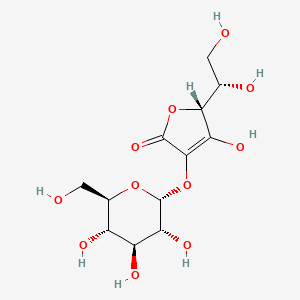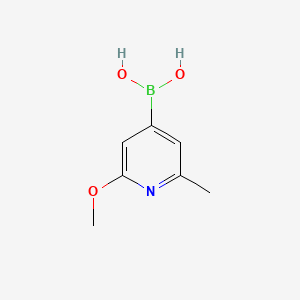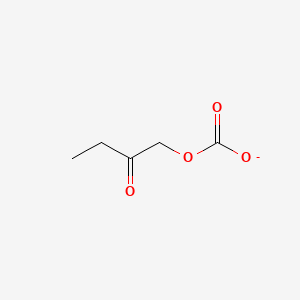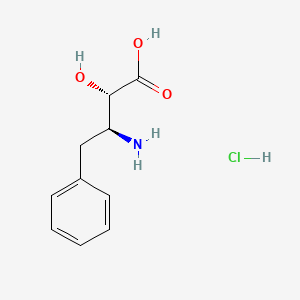
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” is a compound that contains two chiral centers, indicated by the (2S,3S) notation . The “S” and “R” notations represent the orientation of the chiral atom, and the numbers (2 and 3) refer to the carbon position in the molecule .
Molecular Structure Analysis
The molecular structure of “(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” is determined by its chiral centers. The (2S,3S) notation indicates that both chiral centers have an “S” configuration . The molecular formula for a similar compound, “(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid”, is C9H8Br2O2 , but the exact molecular structure of “(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride” is not specified in the search results.Wissenschaftliche Forschungsanwendungen
Therapeutic Effects and Proteostasis
One key area of research involves the investigation of the therapeutic effects of related compounds, such as 4-phenylbutyric acid (4-PBA), in maintaining proteostasis. Proteostasis refers to the regulation and maintenance of cellular protein folding, trafficking, and degradation. 4-PBA acts as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. This property is crucial since the ER is responsible for folding proteins targeted for use in membranes or secretion outside the cell. Failure in maintaining ER homeostasis can lead to protein misfolding, cell, and organ pathology. Research suggests that compounds like 4-PBA can attenuate the activation of the unfolded protein response (UPR), which is a molecular repair response to restore ER and cellular proteostasis. This mechanism could potentially alleviate various pathologies associated with protein misfolding diseases (Kolb et al., 2015).
Hydroxycitric Acid Production
Another significant application is related to hydroxycitric acid (HCA) production. HCA, particularly the (2S,3S) form, is an inhibitor of ATP-citrate lyase involved in fatty acid synthesis. Research on the microbial production of HCA has opened potential avenues for natural sources of this compound. Screening thousands of microbial strains led to the discovery of bacterial strains capable of producing HCA, which could be an alternative to stereoselective organic synthesis. This discovery is pivotal for the production of natural HCA from bacteria, highlighting the microbial biosynthesis pathway as a valuable source of HCA (Yamada et al., 2007).
Antioxidant Properties and Biological Activities
Research on hydroxycinnamic acids (HCAs) reveals their significant antioxidant properties and biological activities. HCAs, including derivatives and related compounds, exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. Studies have demonstrated the potent antioxidant activity of these compounds in both in vitro and in vivo systems, emphasizing the role of structural effects on their potency. The research highlights the therapeutic potential of HCAs in managing oxidative stress-related diseases and underscores the importance of further studies to explore their full potential (Shahidi & Chandrasekara, 2010).
Eigenschaften
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-OZZZDHQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129593-20-0 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αS,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129593-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





